Remacemide

Description

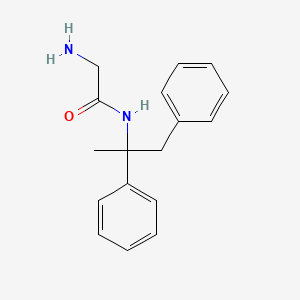

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(1,2-diphenylpropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13,18H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGASDXSLKIKOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048250, DTXSID601030460 | |

| Record name | Remacemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128298-28-2, 118754-12-4, 118754-14-6 | |

| Record name | Remacemide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128298-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Remacemide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118754124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remacemide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118754146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remacemide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128298282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remacemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06458 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Remacemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REMACEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH6763C1IC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | REMACEMIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y65K7HQ8FU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | REMACEMIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVE7VVM49X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Remacemide's Core Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remacemide is a neuroprotective agent with a dual mechanism of action primarily characterized by its activity as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a blocker of voltage-gated sodium channels.[1][2][3] A critical aspect of its pharmacological profile is its in vivo conversion to a more potent desglycinated metabolite, FPL 12495 (also known as AR-R 12495 AR), which exhibits significantly higher affinity for the NMDA receptor.[1][4] This guide provides an in-depth analysis of this compound's molecular interactions, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways.

Primary Mechanism: NMDA Receptor Antagonism

This compound functions as an uncompetitive antagonist at the NMDA receptor, a key player in excitatory neurotransmission. Its action is use-dependent, meaning it preferentially binds to and blocks the ion channel when the receptor is activated by the binding of both glutamate and a co-agonist like glycine.

Interaction with the NMDA Receptor Ion Channel

This compound and its primary active metabolite, FPL 12495, bind to the phencyclidine (PCP) site located within the ion channel of the NMDA receptor complex. This binding physically obstructs the flow of cations, primarily Ca²⁺ and Na⁺, into the neuron, thereby dampening excessive excitotoxic signaling implicated in various neurological disorders. The parent compound, this compound, has a low affinity for this site, which is thought to contribute to its favorable side-effect profile compared to high-affinity NMDA receptor antagonists.

The Role of the Active Metabolite: FPL 12495

Upon administration, this compound is metabolized to its desglycinated form, FPL 12495. This metabolite is a substantially more potent NMDA receptor antagonist. Much of the in vivo neuroprotective and anticonvulsant activity attributed to this compound is believed to be mediated by FPL 12495, suggesting that this compound may act as a prodrug.

The metabolic conversion of this compound to its active desglycinated metabolite is a key step in its mechanism of action.

Caption: Metabolic pathway of this compound to FPL 12495.

Secondary Mechanism: Sodium Channel Blockade

In addition to its effects on the NMDA receptor, both this compound and its active metabolite, FPL 12495, also block voltage-gated sodium channels. This action contributes to their anticonvulsant properties by inhibiting sustained, high-frequency neuronal firing. The blockade of sodium channels reduces the influx of sodium ions that is necessary for the propagation of action potentials.

The following diagram illustrates the dual mechanism of action of this compound and its active metabolite, targeting both NMDA receptors and voltage-gated sodium channels.

Caption: Dual mechanism targeting NMDA receptors and Na+ channels.

Quantitative Pharmacological Data

The following table summarizes the inhibitory concentrations (IC₅₀) of this compound and its active metabolite, FPL 12495, at their primary and secondary targets.

| Compound | Target | Assay | IC₅₀ (μM) | Reference |

| This compound | NMDA Receptor | [³H]MK-801 Binding | 68 | |

| NMDA Receptor | NMDA-induced currents | 76 | ||

| Voltage-Gated Na⁺ Channel | Rat Cortical Synaptosomes | 160.6 | ||

| FPL 12495 | NMDA Receptor | NMDA-induced depolarizations | 43 | |

| Spontaneous Depolarizations | Cortical Wedges | 102 | ||

| Associated Afterpotentials | Cortical Wedges | 50 |

Experimental Protocols

[³H]MK-801 Radioligand Binding Assay

This assay is used to determine the binding affinity of compounds to the PCP site within the NMDA receptor ion channel.

Methodology:

-

Membrane Preparation: Cerebral cortical tissue from rodents is homogenized in an ice-cold buffer (e.g., 10 mM HEPES, pH 7.4, with 1 mM EDTA). The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous ligands.

-

Binding Reaction: The prepared membranes are incubated with a fixed concentration of the radioligand [³H]MK-801 and varying concentrations of the test compound (e.g., this compound or FPL 12495). The incubation is carried out in the presence of glutamate and glycine to ensure the NMDA receptors are in an activated state.

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀) is determined by non-linear regression analysis.

Caption: Workflow for a [³H]MK-801 radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the effect of this compound on voltage-gated sodium channels and NMDA receptor-mediated currents in individual neurons.

Methodology:

-

Cell Preparation: Neurons, either from primary cultures or brain slices, are placed in a recording chamber on a microscope stage and continuously perfused with artificial cerebrospinal fluid.

-

Pipette Placement: A glass micropipette with a tip diameter of 1-2 μm, filled with an internal solution, is brought into contact with the cell membrane. A high-resistance "giga-seal" is formed between the pipette and the membrane.

-

Whole-Cell Configuration: The membrane patch under the pipette is ruptured by applying gentle suction, allowing for electrical access to the entire cell.

-

Voltage-Clamp Recordings: The cell's membrane potential is "clamped" at a specific voltage (e.g., -70 mV). To study sodium currents, depolarizing voltage steps are applied to activate the voltage-gated sodium channels, and the resulting inward currents are measured in the absence and presence of the test compound.

-

Data Analysis: The reduction in the amplitude of the sodium current by the test compound is measured to determine its inhibitory effect and calculate the IC₅₀.

Conclusion

The mechanism of action of this compound is multifaceted, involving the direct, low-affinity antagonism of NMDA receptors and the blockade of voltage-gated sodium channels. A pivotal feature of its pharmacology is its biotransformation into the more potent desglycinated metabolite, FPL 12495, which is largely responsible for its in vivo efficacy. This dual action and prodrug-like characteristic contribute to its neuroprotective and anticonvulsant effects while maintaining a tolerable side-effect profile.

References

An In-depth Technical Guide to the Active Metabolite of Remacemide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remacemide is an anticonvulsant and neuroprotective agent characterized by its dual mechanism of action, primarily acting as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. A significant portion of its pharmacological activity is not attributed to the parent compound itself, but rather to its principal active metabolite. This technical guide provides a comprehensive overview of this active metabolite, identified as the desglycinyl derivative FPL 12495. This document details the biotransformation of this compound, the comparative pharmacology and pharmacokinetics of the parent drug and its active metabolite, and the experimental methodologies used for its identification and characterization. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding for research and drug development professionals.

Identification and Formation of the Active Metabolite

The primary active metabolite of this compound is its desglycinyl derivative, FPL 12495 (also designated as AR-R 12495 AR).[1] this compound acts as a prodrug, undergoing metabolic transformation to yield the more potent FPL 12495.[2] This biotransformation is a crucial step for the full manifestation of the drug's therapeutic effects, particularly its NMDA receptor antagonism.

The metabolic conversion involves the removal of the glycine group from the this compound molecule. This process primarily occurs in the liver.

Pharmacology and Mechanism of Action

Both this compound and FPL 12495 exert their effects through the modulation of excitatory neurotransmission. Their primary target is the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity and neuronal communication.

-

This compound : Acts as a low-affinity, non-competitive antagonist at the NMDA receptor.[1]

-

FPL 12495 : Exhibits a moderate and significantly higher affinity for the NMDA receptor compared to its parent compound.[1] It functions as a non-competitive inhibitor at the phencyclidine (PCP) site within the ion channel of the NMDA receptor complex.

The enhanced potency of FPL 12495 is evident in its ability to inhibit NMDA-induced depolarizations in neuronal tissue. Studies have shown that FPL 12495 concentration-dependently reduces these depolarizations with an IC50 of 43 µM. This antagonistic action is specific, as FPL 12495 shows no effect on AMPA receptor-induced depolarizations.

Signaling Pathway

The antagonism of the NMDA receptor by FPL 12495 interrupts the downstream signaling cascade initiated by glutamate binding and subsequent channel activation. Under normal physiological conditions, glutamate and a co-agonist (glycine or D-serine) binding to the NMDA receptor leads to the removal of a magnesium (Mg2+) block, opening the channel and allowing an influx of calcium ions (Ca2+). This calcium influx acts as a second messenger, activating numerous intracellular signaling pathways, including those involving Protein Kinase C (PKC) and other kinases, which are fundamental to processes like long-term potentiation and, in excess, excitotoxicity. FPL 12495, by blocking the ion channel, prevents this Ca2+ influx, thereby mitigating the downstream effects of excessive NMDA receptor activation.

Comparative Pharmacokinetics

The pharmacokinetic profiles of this compound and its active metabolite FPL 12495 differ significantly, particularly in their elimination half-lives. FPL 12495 has a substantially longer half-life, leading to its accumulation in the plasma upon repeated dosing of this compound. Both compounds exhibit moderate protein binding.[1]

The data presented below is derived from a study in healthy male volunteers and illustrates the key pharmacokinetic parameters.

| Parameter | This compound | FPL 12495 (desglycinyl metabolite) |

| Elimination Half-life (t½) | 3.29 ± 0.68 hours | 14.72 ± 2.82 hours |

| Area Under the Curve (AUC) | Not specified in this context | 1532 ± 258 ng·h/mL (from single dose) |

| Apparent Clearance (CL/F) | 1.25 ± 0.32 L/kg/h | Not directly measured |

| Plasma Protein Binding | Moderate (Specific % not provided) | Moderate (Specific % not provided) |

| Data sourced from a study on the pharmacokinetic interaction with phenobarbitone. |

Key Experimental Protocols

Metabolite Identification and Quantification

The identification and quantification of this compound and FPL 12495 in biological matrices (plasma, urine) are typically performed using High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection.

-

Objective: To separate and quantify this compound and FPL 12495 from plasma samples.

-

Sample Preparation:

-

Plasma samples are thawed.

-

An internal standard is added to the plasma.

-

Proteins are precipitated using an organic solvent (e.g., acetonitrile).

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant, containing the analytes of interest, is collected, evaporated to dryness, and reconstituted in the mobile phase for injection into the HPLC system.

-

-

HPLC Conditions (Illustrative):

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), run in an isocratic or gradient mode.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection: UV detector set at a wavelength appropriate for the analytes (e.g., 220 nm).

-

-

Quantification: The concentration of each compound is determined by comparing the peak area of the analyte to the peak area of the internal standard, using a standard curve generated from samples with known concentrations.

In Vitro Pharmacological Characterization (Radioligand Binding Assay)

To determine the binding affinity of FPL 12495 for the NMDA receptor ion channel, competitive radioligand binding assays are employed. These assays measure the ability of the compound to displace a known radiolabeled ligand, such as [3H]MK-801, which also binds to the PCP site.

-

Objective: To determine the inhibitory constant (Ki) or IC50 of FPL 12495 for the NMDA receptor channel.

-

Materials:

-

Synaptic membrane preparations from a relevant brain region (e.g., rat cortex).

-

Radioligand: [3H]MK-801 or a similar channel blocker.

-

Test compound: FPL 12495 at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

-

Protocol:

-

Synaptic membranes are incubated with a fixed concentration of the radioligand ([3H]MK-801).

-

Increasing concentrations of the unlabeled test compound (FPL 12495) are added to the incubation mixture.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, which separates the bound radioligand from the unbound.

-

The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

-

Data Analysis: The amount of bound radioactivity is plotted against the concentration of the competing ligand (FPL 12495). A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of FPL 12495 that displaces 50% of the specific binding of the radioligand) is calculated. The Ki value can then be determined using the Cheng-Prusoff equation.

Conclusion

The desglycinyl metabolite of this compound, FPL 12495, is the primary mediator of the drug's therapeutic action as an NMDA receptor antagonist. Its formation via hepatic metabolism results in a compound with significantly greater potency and a longer pharmacokinetic half-life than the parent drug. This prodrug-metabolite relationship is a critical consideration in the development and clinical application of this compound. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other centrally acting compounds and their metabolites. Understanding the distinct pharmacological and pharmacokinetic profiles of a parent drug versus its active metabolites is paramount for optimizing dosing strategies and predicting therapeutic outcomes.

References

- 1. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of plasma protein binding on in vivo activity and brain penetration of glycine/NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Clinical Odyssey of Remacemide: A Technical Review of its Investigational History

An in-depth examination of the clinical trials of remacemide, a neuroprotective agent, reveals a complex history of investigation across a spectrum of neurological disorders. This review synthesizes the available data on its clinical development for epilepsy, Parkinson's disease, Huntington's disease, and stroke, providing a technical guide for researchers, scientists, and drug development professionals.

This compound hydrochloride, a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, and its more potent desglycinated metabolite also exhibit sodium channel blocking properties.[1][2] This dual mechanism of action positioned it as a promising candidate for various neurological conditions characterized by excitotoxicity and neuronal hyperexcitability.[2][3] Preclinical studies consistently demonstrated its anticonvulsant and neuroprotective effects in various animal models, paving the way for extensive clinical investigation in humans.

Mechanism of Action

This compound and its primary active metabolite, FPL 12495 (the desglycinyl metabolite), exert their effects through two main pathways. The parent compound is a low-affinity uncompetitive antagonist at the NMDA receptor ion channel, while its metabolite has a significantly higher affinity. This action modulates glutamatergic neurotransmission, which is implicated in the pathophysiology of several neurological disorders. Additionally, both this compound and its metabolite block voltage-dependent sodium channels, a mechanism shared with other established antiepileptic drugs.

References

An In-depth Technical Guide to the Sodium Channel Blocking Activity of Remacemide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the interaction between the anticonvulsant agent remacemide and voltage-gated sodium channels. It synthesizes key findings on its mechanism of action, presents quantitative data on its blocking potency, outlines relevant experimental protocols, and visualizes the underlying molecular and experimental processes.

Introduction to this compound

This compound is an anticonvulsant and neuroprotective agent with a dual mechanism of action. It functions primarily as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Additionally, this compound and its principal active metabolite, desglycinyl-remacemide, modulate the activity of voltage-gated sodium channels.[1][2] This interaction with sodium channels contributes significantly to its therapeutic effects in epilepsy by limiting sustained, high-frequency neuronal firing characteristic of seizure activity.[3][4] The desglycinated metabolite is notably more potent than the parent compound, both as an anticonvulsant and in its interaction with NMDA receptors and sodium channels.

Mechanism of Action at the Voltage-Gated Sodium Channel

The primary mechanism by which this compound and its active metabolite affect sodium channels is through a use-dependent and voltage-dependent block. This means the drug has a higher affinity for channels that are actively being used (i.e., frequently opening and closing) or are in a specific conformational state (inactivated) rather than channels in the resting state.

-

State-Dependent Binding: Like many other anticonvulsants and local anesthetics, this compound preferentially binds to the inactivated state of the sodium channel. During a neuronal action potential, sodium channels transition from a resting state to an open (conducting) state and then to a non-conducting inactivated state. By binding to and stabilizing the inactivated state, this compound slows the channel's return to the resting state, making it less available to participate in subsequent action potentials. This effectively dampens the rapid, repetitive firing seen during seizures with minimal effect on normal, low-frequency neuronal signaling.

-

Use-Dependence (Frequency-Dependence): At higher frequencies of stimulation, more channels enter the open and inactivated states per unit of time. This provides more opportunities for this compound to bind, leading to a cumulative block. This property is crucial for its anticonvulsant action, as it selectively targets the hyperexcitable neurons involved in seizure propagation.

-

Voltage-Dependence: The affinity of this compound for the sodium channel is influenced by the membrane potential. Depolarized membrane potentials, which are characteristic of neurons during seizure activity, favor the inactivated state of the channel, thereby enhancing the binding and blocking effect of the drug.

The interaction of this compound with the sodium channel can be conceptualized through the "modulated receptor" or "guarded receptor" hypotheses. These models propose that the drug's access to its binding site within the channel pore is gated by the channel's own conformational changes (opening and closing) and that the affinity of the binding site for the drug changes depending on the channel's state (resting, open, or inactivated).

Quantitative Analysis of Sodium Channel Blockade

The inhibitory potency of this compound and its active metabolite has been quantified using various experimental preparations. The following tables summarize the available data.

Table 1: Inhibitory Potency (IC50) against Veratridine-Stimulated Na+ Influx

This assay measures the ability of a compound to inhibit the sodium influx induced by the activator veratridine in rat cortical synaptosomes.

| Compound | IC50 (µM) | Maximum Inhibition | Reference |

| This compound | 160.6 | 30.7% of control | |

| Desglycinyl-remacemide | 85.1 | 13.2% of control | |

| Carbamazepine (Reference) | 325.9 | 20.1% of control | |

| Lamotrigine (Reference) | 23.0 | 27.9% of control |

Data from studies on rat cortical synaptosomes.

Analysis: The active metabolite, desglycinyl-remacemide, is approximately twice as potent as the parent compound, this compound, in blocking sodium influx in this preparation. Both compounds exhibit a potency that is within the range of established sodium channel-blocking antiepileptic drugs like carbamazepine.

Detailed Experimental Protocols

The characterization of sodium channel blockers relies heavily on electrophysiological techniques, such as the patch-clamp method, and neurochemical assays.

This is the gold-standard method for studying the effects of drugs on voltage-gated ion channels in real-time.

-

Objective: To measure the effect of this compound on the kinetics and amplitude of sodium currents (both peak and late currents) under controlled membrane voltage conditions.

-

Cell Preparation: Human Embryonic Kidney (HEK293) cells or other suitable cell lines (e.g., CHO) are transiently or stably transfected with the specific human sodium channel α-subunit of interest (e.g., NaV1.1, NaV1.2, NaV1.5).

-

Recording Solutions:

-

External (Bath) Solution (in mM): 137 NaCl, 10 HEPES, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Dextrose. The pH is adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF (or K-gluconate), 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. The pH is adjusted to 7.2-7.3 with CsOH. Cesium (Cs+) is used to block potassium channels, isolating the sodium current.

-

-

Voltage Protocols:

-

Tonic Block Assessment: Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Brief depolarizing pulses (e.g., to -10 mV) are applied at a low frequency (e.g., every 5-10 seconds) to elicit sodium currents before and after drug application.

-

Use-Dependent Block Assessment: Following the establishment of a baseline, a train of depolarizing pulses is delivered at a higher frequency (e.g., 10-30 Hz) to induce cumulative block by the drug.

-

Steady-State Inactivation Protocol: To determine the drug's effect on channel availability, a series of conditioning pre-pulses of varying voltages are applied before a test pulse. This generates a curve showing the fraction of available channels as a function of voltage, which is often shifted to more hyperpolarized potentials by sodium channel blockers.

-

-

Data Acquisition and Analysis: Currents are recorded using an amplifier, filtered (e.g., at 3-5 kHz), and digitized (e.g., at 10 kHz). The peak current amplitude is measured to determine the percentage of block. IC50 values are calculated by fitting the concentration-response data to the Hill equation.

This neurochemical assay provides a functional measure of sodium channel activity in a preparation of nerve terminals.

-

Objective: To measure the inhibitory effect of this compound on sodium influx in isolated nerve terminals (synaptosomes).

-

Preparation: Synaptosomes are prepared from rat cerebral cortex tissue through a process of homogenization and differential centrifugation.

-

Assay Protocol:

-

Synaptosomes are pre-incubated with the test compound (this compound, its metabolite, or controls).

-

Sodium channels are opened using a chemical activator, typically veratridine , which holds the channels in an open state.

-

The influx of sodium is measured. This can be done using a fluorescent sodium-sensitive dye or by measuring the uptake of radioactive 22Na+.

-

The fluorescence or radioactivity in the presence of the drug is compared to the control (veratridine alone) to determine the percent inhibition.

-

-

Controls: Tetrodotoxin (TTX) is often used as a positive control to confirm that the measured influx is mediated by voltage-gated sodium channels.

Logical Relationships: Parent Drug and Active Metabolite

The clinical activity of this compound is a composite of the effects of the parent drug and its more potent desglycinated metabolite. Understanding this relationship is crucial for drug development and pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Conclusion

This compound and its primary active metabolite, desglycinyl-remacemide, are effective modulators of voltage-gated sodium channels. Their mechanism of action is characterized by a state-dependent block, with preferential binding to the inactivated state of the channel. This results in a use-dependent inhibition of high-frequency neuronal firing, which is the cellular hallmark of their anticonvulsant activity. Quantitative data confirm that the desglycinated metabolite is the more potent of the two species. The experimental protocols detailed herein, particularly whole-cell voltage-clamp, provide the definitive methods for characterizing these interactions and are essential for the development and screening of novel sodium channel-blocking agents.

References

- 1. This compound: current status and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Na(+) channel effects of this compound and desglycinyl-remacemide in rat cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride: a novel antiepileptic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]

The Pharmacokinetics of Remacemide and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remacemide is an antagonist of the N-methyl-D-aspartate (NMDA) receptor with a low affinity, also exhibiting activity as a sodium channel blocker. It undergoes metabolic transformation to an active desglycinyl metabolite, known as FPL 12495 or AR-R 12495 AR. This guide provides a comprehensive overview of the pharmacokinetics of this compound and its principal metabolites, presenting key data, experimental methodologies, and metabolic pathways to support further research and development.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound and its active desglycinyl metabolite has been characterized in healthy volunteers and patients with epilepsy. The data reveals dose-proportional pharmacokinetics for both the parent drug and its metabolite.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adult Males (Single 300 mg Oral Dose)

| Parameter | This compound Alone | This compound with Phenobarbitone |

| Half-life (t½) (h) | 3.29 ± 0.68 | 2.69 ± 0.33 |

| Apparent Clearance (CL/F) (L·kg⁻¹·h⁻¹) | 1.25 ± 0.32 | 2.09 ± 0.53 |

Data presented as mean ± standard deviation.[1][2]

Table 2: Pharmacokinetic Parameters of Desglycinyl-Remacemide (FPL 12495) in Healthy Adult Males (Following a Single 300 mg Oral Dose of this compound)

| Parameter | This compound Alone | This compound with Phenobarbitone |

| Half-life (t½) (h) | 14.72 ± 2.82 | 9.61 ± 5.51 |

| Area Under the Curve (AUC) (ng·mL⁻¹·h) | 1532 ± 258 | 533 ± 281 |

Data presented as mean ± standard deviation.[1][2]

Table 3: Effect of Carbamazepine on the Pharmacokinetics of this compound and its Desglycinyl Metabolite in Patients with Epilepsy

| Parameter | Value in Carbamazepine-treated Patients (% of value in healthy volunteers) |

| This compound AUC | 60% |

| Desglycinyl-Remacemide AUC | 30% |

[3]

Metabolic Pathways

This compound is extensively metabolized in the liver through two primary pathways: oxidation and glucuronidation. The oxidation is catalyzed by cytochrome P450 (CYP) isoenzymes, while the glucuronidation is carried out by UDP-glucuronosyltransferases (UGTs). The major active metabolite is formed through desglycination.

In vitro studies utilizing human liver microsomes have indicated that this compound can inhibit CYP3A4 and CYP2C19. CYP3A4 is a key enzyme in the metabolism of many drugs, including the anticonvulsant carbamazepine. This interaction is clinically relevant, as co-administration of this compound can lead to increased concentrations of drugs metabolized by this isoform.

Phenobarbitone, a known inducer of various CYP450 isoforms, has been shown to increase the clearance of this compound and reduce the exposure to its desglycinyl metabolite. This suggests that the metabolism of both the parent drug and its active metabolite is susceptible to enzyme induction.

References

Remacemide Enantiomers: A Technical Guide to Stereoselective Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remacemide, a neuroprotective agent with anticonvulsant properties, exists as a racemic mixture of two enantiomers, (+)-remacemide (FPL 14144) and (-)-remacemide (FPL 14145). This technical guide provides an in-depth analysis of the stereoselective activity of these enantiomers, focusing on their differential effects on the N-methyl-D-aspartate (NMDA) receptor and voltage-gated sodium channels. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and development in this area.

Introduction

The principle of chirality is fundamental in pharmacology, as enantiomers of a drug molecule can exhibit distinct pharmacokinetic and pharmacodynamic properties.[1][2] One enantiomer may be responsible for the therapeutic effects, while the other could be inactive or contribute to adverse effects.[3] this compound, an anticonvulsant and neuroprotective agent, is a chiral molecule and has been investigated for its therapeutic potential in conditions such as epilepsy and ischemic stroke.[4][5] It primarily exerts its effects through the modulation of two key targets in the central nervous system: the NMDA receptor and voltage-gated sodium channels. This compound is a low-affinity, non-competitive antagonist of the NMDA receptor and also blocks sodium channels. This dual mechanism of action contributes to its neuroprotective and anticonvulsant activities. Furthermore, this compound is metabolized to an active desglycinyl derivative, which also exhibits stereoselective activity. Understanding the specific contributions of each enantiomer to the overall pharmacological profile of this compound is crucial for optimizing its therapeutic application and minimizing potential side effects.

Quantitative Analysis of Enantiomeric Activity

The pharmacological activity of this compound and its enantiomers has been evaluated in various in vivo and in vitro models. The following tables summarize the key quantitative data available, highlighting the stereoselective nature of their effects.

Table 1: In Vivo Anticonvulsant Activity of this compound Enantiomers

The maximal electroshock seizure (MES) test is a standard preclinical model to assess anticonvulsant efficacy. The data below demonstrates the differing potencies of the this compound enantiomers in this model.

| Compound | Species | Administration Route | ED₅₀ (mg/kg) | Reference |

| (±)-Remacemide | Mouse | Oral | 58 | |

| (+)-Remacemide (FPL 14144) | Mouse | Oral | 79 | |

| (-)-Remacemide (FPL 14145) | Mouse | Oral | 45 |

ED₅₀: Median Effective Dose required to protect 50% of animals from seizure.

The data clearly indicates that the (-)-enantiomer is the more potent anticonvulsant in this model.

Table 2: In Vitro Activity of this compound at Molecular Targets

| Target | Assay | Compound | IC₅₀ (µM) | Reference |

| NMDA Receptor | [³H]MK-801 Binding | (±)-Remacemide HCl | 68 | |

| NMDA Receptor | NMDA-induced currents | (±)-Remacemide HCl | 76 | |

| Voltage-gated Sodium Channels | Rat Cortical Synaptosomes | (±)-Remacemide HCl | 160.6 |

IC₅₀: Half-maximal inhibitory concentration.

Table 3: Activity of the Desglycinyl Metabolite (FPL 12495) Enantiomers

This compound is metabolized to an active desglycinyl derivative, FPL 12495, which is a more potent NMDA receptor antagonist. This metabolite also exhibits stereoselectivity.

| Compound | Activity | Observation | Reference |

| (S)-FPL 12859 (desglycinate) | NMDA Receptor Binding | More potent than racemate | |

| (R)-FPL 12860 (desglycinate) | NMDA Receptor Binding | Less potent than racemate | |

| (±)-FPL 12495 (desglycinate) | NMDA-induced depolarization | IC₅₀ = 43 µM | |

| (±)-FPL 12495 (desglycinate) | Spontaneous depolarizations | IC₅₀ = 102 µM |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the core experimental protocols used to assess the activity of this compound and its enantiomers.

Maximal Electroshock Seizure (MES) Test

This in vivo assay is a widely used screening method for anticonvulsant drugs.

Objective: To determine the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.

Procedure:

-

Animal Model: Male ICR mice are commonly used.

-

Drug Administration: The test compounds (this compound enantiomers) are administered orally at various doses.

-

Stimulation: At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded, and the ED₅₀ is calculated using probit analysis.

Experimental Workflow for Anticonvulsant Activity Assessment

[³H]MK-801 Binding Assay

This in vitro radioligand binding assay is used to assess the affinity of compounds for the ion channel pore of the NMDA receptor.

Objective: To measure the ability of this compound enantiomers to displace the binding of the radiolabeled NMDA receptor channel blocker [³H]MK-801 from rat brain membranes.

Procedure:

-

Membrane Preparation: Crude synaptic membranes are prepared from the forebrains of male Sprague-Dawley rats.

-

Incubation: The membranes are incubated with a fixed concentration of [³H]MK-801 and varying concentrations of the test compounds (this compound enantiomers) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The incubation is typically carried out at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology for Sodium Channel Blockade

This technique allows for the direct measurement of ion channel activity and its modulation by pharmacological agents.

Objective: To characterize the inhibitory effects of this compound enantiomers on voltage-gated sodium channels.

Procedure:

-

Cell Preparation: A suitable cell line expressing voltage-gated sodium channels (e.g., HEK293 cells stably expressing a specific sodium channel subtype) or primary neurons are used.

-

Recording Configuration: The whole-cell patch-clamp configuration is established to record macroscopic sodium currents.

-

Voltage Protocol: A specific voltage protocol is applied to elicit sodium currents. For example, cells are held at a negative holding potential (e.g., -100 mV) and then depolarized to a test potential (e.g., -10 mV) to activate the sodium channels.

-

Drug Application: The test compounds (this compound enantiomers) are applied to the cells via a perfusion system at various concentrations.

-

Data Acquisition and Analysis: The peak sodium current is measured before and after drug application. The concentration-response curve is then generated, and the IC₅₀ value is calculated to quantify the potency of the compound as a sodium channel blocker.

Signaling Pathways

This compound's therapeutic effects are mediated through its interaction with NMDA receptors and voltage-gated sodium channels, which are integral components of crucial neuronal signaling pathways.

NMDA Receptor Signaling Pathway

The NMDA receptor is a ligand-gated ion channel that is critical for synaptic plasticity, learning, and memory. Its overactivation can lead to excitotoxicity and neuronal cell death.

This compound enantiomers act as non-competitive antagonists by blocking the ion channel pore of the NMDA receptor, thereby preventing excessive calcium influx and subsequent excitotoxicity.

Voltage-Gated Sodium Channel Signaling Pathway

Voltage-gated sodium channels are responsible for the initiation and propagation of action potentials in excitable cells. Their blockade can reduce neuronal hyperexcitability.

By blocking the pore of voltage-gated sodium channels, this compound enantiomers reduce the influx of sodium ions, thereby dampening the generation and propagation of action potentials and reducing neuronal excitability.

Conclusion

The available evidence strongly indicates that the enantiomers of this compound exhibit stereoselective pharmacological activity. The (-)-enantiomer, FPL 14145, is a more potent anticonvulsant in vivo compared to the (+)-enantiomer, FPL 14144. While specific in vitro potency data for the individual enantiomers at the NMDA receptor and sodium channels is limited in the public domain, the activity of the racemic mixture and the clear stereoselectivity of its active metabolite suggest that the enantiomers likely possess different affinities for these targets. A more detailed characterization of the in vitro activities of the individual enantiomers is warranted to fully elucidate their structure-activity relationships and to guide the development of potentially more effective and safer single-enantiomer therapeutics. This technical guide provides a comprehensive summary of the current knowledge to facilitate such future research endeavors.

References

- 1. biomedgrid.com [biomedgrid.com]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: current status and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Synthesis Pathway of Remacemide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthesis pathway of Remacemide hydrochloride (2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide hydrochloride), a neuroprotective agent and non-competitive NMDA receptor antagonist. The following sections provide a comprehensive overview of the chemical reactions, experimental protocols, and quantitative data associated with its synthesis.

I. Overview of the Synthetic Strategy

The synthesis of this compound hydrochloride is a multi-step process commencing with fundamental starting materials and proceeding through several key intermediates. The overall strategy involves the construction of the core 1,2-diphenylethylamine backbone followed by the addition of the aminoacetamide side chain. Two primary routes for the final amidation step have been described.[1]

II. Detailed Synthesis Pathway

The synthesis can be broken down into the following sequential stages:

Stage 1: Synthesis of Acetophenone (III)

The synthesis begins with a classic Friedel-Crafts acylation of benzene (I) with acetyl chloride (II) using aluminum chloride (AlCl₃) as a Lewis acid catalyst in a carbon disulfide (CS₂) solvent.[1]

Stage 2: Synthesis of 1,2-diphenyl-2-propanol (V)

The acetophenone (III) generated in the first step undergoes a Grignard reaction with benzylmagnesium chloride (IV). This reaction forms the tertiary alcohol, 1,2-diphenyl-2-propanol (V), and establishes the carbon skeleton of the target molecule. The reaction is typically carried out in tetrahydrofuran (THF).[1]

Stage 3: Formation of the Amine Intermediate (VII)

The tertiary alcohol (V) is converted to the corresponding formamide (VI) through a reaction with sodium cyanide (NaCN) and sulfuric acid in acetic acid. Subsequent hydrolysis of the formamide (VI) with refluxing aqueous hydrochloric acid (HCl) yields the primary amine, 1,2-diphenyl-2-propylamine (VII).[1]

Stage 4: Final Amidation and Salt Formation

Two alternative routes are reported for the final conversion of the amine intermediate (VII) to this compound hydrochloride.[1]

-

Route A: N-Boc-Glycine Condensation The amine (VII) is condensed with N-Boc-glycine (VIII) using a coupling agent such as dicyclohexylcarbodiimide (DCC) or via a mixed anhydride method with triethylamine (TEA) in dichloromethane. The resulting N-Boc protected intermediate (X) is then deprotected using HCl in refluxing methanol to afford this compound hydrochloride.

-

Route B: Chloroacetyl Chloride Acylation Alternatively, the amine (VII) is reacted with chloroacetyl chloride (XI) in the presence of pyridine in dichloromethane to form the chloroacetamide intermediate (XII). This intermediate is subsequently treated with ammonia in an ethanol/dichloromethane mixture to yield this compound, which is then converted to its hydrochloride salt.

III. Visualized Synthesis Pathways

The following diagrams illustrate the described synthetic routes for this compound hydrochloride.

IV. Experimental Protocols

While specific, step-by-step industrial synthesis protocols with precise quantitative data are proprietary, the following represents a generalized laboratory-scale procedure based on the available literature.

Stage 1: Friedel-Crafts Acylation to Acetophenone (III)

-

To a stirred suspension of anhydrous aluminum chloride in carbon disulfide, cooled in an ice bath, a solution of benzene and acetyl chloride is added dropwise.

-

The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

-

The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude acetophenone, which can be purified by distillation.

Stage 2: Grignard Reaction to 1,2-diphenyl-2-propanol (V)

-

In a flame-dried flask under an inert atmosphere, magnesium turnings are covered with anhydrous tetrahydrofuran. A small amount of benzyl chloride is added to initiate the Grignard reagent formation.

-

The remaining benzyl chloride, dissolved in THF, is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed until the magnesium is consumed.

-

The Grignard reagent is cooled, and a solution of acetophenone in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted with ether, and the combined organic extracts are washed, dried, and concentrated to give the crude alcohol, which can be purified by chromatography or recrystallization.

Stage 3: Formation of 1,2-diphenyl-2-propylamine (VII)

-

1,2-diphenyl-2-propanol is dissolved in acetic acid, and sodium cyanide is added, followed by the slow addition of sulfuric acid while maintaining a low temperature.

-

The reaction mixture is stirred until the formation of the formamide is complete.

-

The mixture is then diluted with water and extracted. The organic extracts are washed, dried, and concentrated.

-

The crude formamide is hydrolyzed by refluxing with aqueous hydrochloric acid.

-

After cooling, the reaction mixture is made basic, and the amine is extracted. The combined organic layers are dried and concentrated to give the crude amine.

Stage 4, Route B: Synthesis of this compound via Chloroacetamide

-

To a solution of 1,2-diphenyl-2-propylamine and pyridine in dichloromethane, chloroacetyl chloride is added dropwise at low temperature.

-

The reaction is stirred until completion, then washed with dilute acid, water, and brine. The organic layer is dried and concentrated.

-

The resulting chloroacetamide is dissolved in a mixture of ethanol and dichloromethane and treated with a solution of ammonia.

-

The reaction is stirred in a sealed vessel until the substitution is complete.

-

The solvent is evaporated, and the residue is taken up in a suitable solvent and treated with HCl (gas or solution) to precipitate this compound hydrochloride. The product is collected by filtration and dried.

V. Quantitative Data Summary

| Reaction Stage | Starting Materials | Key Reagents & Solvents | Product | Reported Yield (%) |

| 1. Friedel-Crafts Acylation | Benzene, Acetyl Chloride | AlCl₃, CS₂ | Acetophenone | Not Specified |

| 2. Grignard Reaction | Acetophenone, Benzyl Chloride, Mg | THF | 1,2-diphenyl-2-propanol | Not Specified |

| 3. Amine Formation | 1,2-diphenyl-2-propanol | NaCN, H₂SO₄, Acetic Acid, HCl | 1,2-diphenyl-2-propylamine | Not Specified |

| 4a. Amidation (Route A) | 1,2-diphenyl-2-propylamine, N-Boc-glycine | DCC or Mixed Anhydride, TEA, DCM, HCl, Methanol | This compound Hydrochloride | Not Specified |

| 4b. Amidation (Route B) | 1,2-diphenyl-2-propylamine, Chloroacetyl Chloride | Pyridine, DCM, NH₃, Ethanol | This compound Hydrochloride | Not Specified |

Note: The lack of specific yield data in the cited literature prevents a detailed quantitative analysis. The provided information is based on the described synthetic transformations.

VI. Conclusion

The synthesis of this compound hydrochloride is a well-established multi-step process that relies on fundamental organic reactions. The pathway offers flexibility in the final amidation step, allowing for different strategic approaches to the final product. While the overall synthetic route is clear, further optimization of each step would be necessary to develop a high-yielding and scalable process for industrial production. The information presented in this guide provides a solid foundation for researchers and professionals involved in the development and synthesis of this and related pharmaceutical compounds.

References

Remacemide's Interaction with the NMDA Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remacemide is a neuroprotective agent that functions as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its primary mechanism of action involves the blockade of the NMDA receptor's ion channel, a characteristic it shares with other uncompetitive antagonists like memantine and ketamine. A key feature of this compound's pharmacology is its conversion to a more potent desglycinated metabolite. This guide provides a detailed technical overview of the binding site of this compound on the NMDA receptor, presenting quantitative binding data, comprehensive experimental protocols for its characterization, and visual representations of its mechanism and the workflows used to study it.

Introduction to this compound and the NMDA Receptor

The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[1][2] However, its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders.[3] this compound and its active metabolite act as uncompetitive, open-channel blockers of the NMDA receptor.[4][5] This means they bind within the ion channel pore only when the receptor is activated by both glutamate and a co-agonist (glycine or D-serine), and the channel is open. This voltage-dependent interaction allows this compound to selectively target excessively active NMDA receptors, potentially offering a favorable therapeutic window with fewer side effects compared to other classes of NMDA receptor antagonists.

Quantitative Binding Data

The binding affinity of this compound and its metabolite for the NMDA receptor has been characterized using various in vitro assays. The following tables summarize the key quantitative data available.

| Compound | Assay Type | Preparation | Radioligand | Parameter | Value | Reference |

| This compound Hydrochloride | Radioligand Binding | Rat Cortical Synaptosomes | [³H]MK-801 | IC₅₀ | 68 µM | |

| This compound Hydrochloride | Electrophysiology | - | - | IC₅₀ | 76 µM |

Table 1: In vitro activity of this compound Hydrochloride at the NMDA receptor.

| Compound | Relative Potency | Assay Type | Reference |

| Desglycinated Metabolite | ~150-fold more potent than this compound | [³H]MK-801 Displacement |

Table 2: Relative potency of the desglycinated metabolite of this compound.

Signaling Pathway and Proposed Binding Site

This compound and its active metabolite are thought to bind to the phencyclidine (PCP) site within the ion channel of the NMDA receptor, a site also targeted by MK-801 and ketamine. The binding of this compound is dependent on the conformational state of the receptor, specifically requiring the channel to be in an open state.

Caption: Proposed binding of this compound to the open NMDA receptor channel.

Experimental Protocols

The characterization of this compound's binding to the NMDA receptor typically involves two primary experimental approaches: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay (Competitive Inhibition)

This method is used to determine the affinity of this compound and its metabolite for the MK-801 binding site within the NMDA receptor channel.

Materials:

-

Radioligand: [³H]MK-801

-

Membrane Preparation: Rat forebrain cortical membranes or membranes from cell lines expressing recombinant NMDA receptors.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Unlabeled Ligands: this compound, desglycinated this compound, and a high-affinity ligand for determining non-specific binding (e.g., unlabeled MK-801 or PCP).

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane preparation + [³H]MK-801.

-

Non-specific Binding: Membrane preparation + [³H]MK-801 + excess unlabeled MK-801.

-

Competitive Binding: Membrane preparation + [³H]MK-801 + varying concentrations of this compound or its metabolite.

-

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the competing ligand (this compound or metabolite).

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Electrophysiology (Whole-Cell Voltage-Clamp)

This technique directly measures the effect of this compound on the ion flow through NMDA receptor channels in response to agonist application.

Materials:

-

Cells: Neurons in primary culture or a cell line (e.g., HEK293) expressing specific NMDA receptor subtypes.

-

Patch-Clamp Rig: Microscope, micromanipulators, amplifier, and data acquisition system.

-

Electrodes: Borosilicate glass capillaries.

-

Solutions:

-

External Solution: Containing physiological concentrations of ions, plus NMDA and glycine/D-serine.

-

Internal Solution: To mimic the intracellular environment.

-

This compound Solution: Prepared in the external solution at various concentrations.

-

-

Perfusion System: For rapid application and washout of solutions.

Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for recording.

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration on a target cell.

-

Clamp the membrane potential at a negative holding potential (e.g., -60 mV or -70 mV).

-

-

Agonist Application:

-

Apply a brief pulse of the agonist-containing external solution to elicit an inward NMDA receptor-mediated current.

-

Record the baseline current amplitude.

-

-

This compound Application:

-

Co-apply the agonist solution containing a specific concentration of this compound.

-

Record the inhibited current amplitude.

-

-

Washout: Wash out the this compound to observe the recovery of the current.

-

Data Acquisition: Repeat the agonist application with and without different concentrations of this compound.

-

Data Analysis:

-

Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of each concentration of this compound.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀.

-

To assess voltage dependence, repeat the experiment at different holding potentials.

-

Conclusion

This compound and its primary metabolite are uncompetitive, open-channel blockers of the NMDA receptor. The parent compound exhibits low affinity, while its desglycinated metabolite is substantially more potent. Their binding site is located within the ion channel pore, likely overlapping with the PCP/MK-801 binding site. The characterization of these interactions relies on standard pharmacological techniques, including competitive radioligand binding assays and whole-cell voltage-clamp electrophysiology. A thorough understanding of these methodologies is essential for the continued investigation and development of this compound and other NMDA receptor modulators for the treatment of neurological disorders.

References

- 1. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Open-channel block of N-methyl-D-aspartate (NMDA) responses by memantine: therapeutic advantage against NMDA receptor-mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound: current status and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Neuroprotective Properties of Remacemide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remacemide is an investigational drug candidate that has garnered significant interest for its potential neuroprotective effects across a spectrum of neurological disorders.[1][2] This technical guide provides a comprehensive overview of the core preclinical and clinical data related to this compound's neuroprotective properties, with a focus on its mechanism of action, efficacy in various disease models, and the experimental methodologies used in its evaluation. This compound acts as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and also exhibits properties of a sodium channel blocker.[1] A significant portion of its in vivo activity is attributed to its active desglycinyl metabolite, AR-R 12495 AR (also referred to as FPL 12495 or DGR), which demonstrates a more potent interaction with the NMDA receptor.[1][3] This dual mechanism of action positions this compound as a promising candidate for mitigating the complex cascades of neuronal injury in conditions such as Huntington's disease, Parkinson's disease, epilepsy, and cerebral ischemia.

Core Mechanism of Action

This compound's neuroprotective effects are primarily attributed to its modulation of two key targets in the central nervous system: the NMDA receptor and voltage-gated sodium channels.

-

NMDA Receptor Antagonism: this compound itself is a weak, uncompetitive antagonist at the NMDA receptor ion channel, with an IC50 of 68 μM for MK-801 binding and 76 μM for NMDA currents. However, its principal active metabolite, desglycinyl-remacemide (DGR), is a more potent uncompetitive NMDA receptor antagonist. By blocking the NMDA receptor channel, both compounds inhibit excessive influx of calcium (Ca2+) into neurons, a key event in the excitotoxic cascade that leads to neuronal cell death in many neurological disorders.

-

Sodium Channel Blockade: this compound and its active metabolite also block voltage-gated sodium channels. This compound has an IC50 of 160.6 μM for blocking veratridine-induced Na+ influx in rat cortical synaptosomes, while its desglycinyl metabolite is more potent with an IC50 of 85.1 μM. This action helps to reduce excessive neuronal firing and further mitigates the excitotoxic process by preventing the persistent depolarization that can relieve the magnesium block on NMDA receptors.

The following diagram illustrates the dual mechanism of action of this compound and its active metabolite.

Quantitative Data on Neuroprotective Properties

The following tables summarize the key quantitative data from preclinical and clinical studies on this compound and its active metabolite.

Table 1: In Vitro Binding Affinities and Inhibitory Concentrations

| Compound | Target | Assay | IC50 / Ki | Reference |

| This compound | NMDA Receptor | [3H]MK-801 Binding | 68 µM (IC50) | |

| This compound | NMDA Receptor | NMDA-induced currents | 76 µM (IC50) | |

| This compound | Voltage-Gated Na+ Channel | Veratridine-induced Na+ influx | 160.6 µM (IC50) | |

| Desglycinyl-Remacemide | NMDA Receptor | NMDA-induced depolarizations | 43 µM (IC50) | |

| Desglycinyl-Remacemide | Voltage-Gated Na+ Channel | Veratridine-induced Na+ influx | 85.1 µM (IC50) |

Table 2: Efficacy in Animal Models of Neurodegenerative Diseases

| Disease Model | Animal | Treatment | Key Findings | Reference |

| Huntington's Disease (R6/2 transgenic mice) | Mouse | This compound | 15.5% increase in survival | |

| Huntington's Disease (R6/2 transgenic mice) | Mouse | This compound + Coenzyme Q10 | 31.8% increase in survival | |

| Huntington's Disease (N171-82Q transgenic mice) | Mouse | This compound + Coenzyme Q10 | ~17% increase in survival | |

| Parkinson's Disease (Monoamine-depleted) | Rat | This compound (5-40 mg/kg, oral) + subthreshold L-dopa | Dose-dependent increase in locomotor activity | |

| Parkinson's Disease (MPTP-induced) | Rhesus Monkey | This compound (5 mg/kg, oral) + L-dopa/carbidopa | Substantially better clinical scores compared to L-dopa alone | |

| Epilepsy (GAERS model) | Rat | This compound (20, 40, 80 mg/kg) | Dose-dependent reduction in spike-and-wave discharges | |

| Epilepsy (Audiogenic Wistar AS model) | Rat | This compound (40 mg/kg) | Inhibition of wild running and tonic seizures in 7 out of 8 rats | |

| Status Epilepticus (Perforant pathway stimulation) | Rat | This compound (3 x 25 mg/kg/day, oral, pretreatment) | Decreased pyramidal cell damage in CA3 and CA1 regions of the hippocampus | |

| Focal Cerebral Ischemia (MCAO) | Cat | This compound (pretreatment) | Conclusive evidence of neuroprotection |

Table 3: Clinical Trial Data in Epilepsy

| Study Design | Patient Population | Treatment | Responder Rate (≥50% reduction in seizure frequency) | Reference |

| Randomized, placebo-controlled, add-on therapy | Drug-resistant localization related epilepsy | This compound (1200 mg/day) | 23% | |

| Randomized, placebo-controlled, add-on therapy | Drug-resistant localization related epilepsy | Placebo | 7% |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are outlines of key experimental protocols used in the evaluation of this compound.

In Vitro NMDA-Induced Excitotoxicity Assay

Objective: To assess the neuroprotective effect of a compound against NMDA-induced neuronal death in primary cortical neuron cultures.

Protocol Outline:

-

Cell Culture:

-

Primary cortical neurons are harvested from embryonic day 18 rat fetuses.

-

Cells are plated on poly-D-lysine-coated 24-well plates at a density of 2.5 x 10^5 cells/well.

-

Cultures are maintained in Neurobasal medium supplemented with B27 and L-glutamine for 12-14 days in vitro.

-

-

Induction of Excitotoxicity:

-

On the day of the experiment, the culture medium is replaced with a salt-glucose-glycine medium.

-

Neurons are exposed to 100 µM NMDA for 15 minutes to induce excitotoxicity.

-

-

Treatment:

-

Test compounds (e.g., this compound, Desglycinyl-Remacemide) are co-applied with NMDA at various concentrations.

-

-

Assessment of Neuronal Viability:

-

After 24 hours, neuronal viability is assessed using the lactate dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium.

-

Alternatively, cell viability can be quantified by staining with a fluorescent dye such as propidium iodide (for dead cells) and fluorescein diacetate (for live cells) followed by automated cell counting.

-

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia

Objective: To evaluate the neuroprotective efficacy of a compound in reducing infarct volume following focal cerebral ischemia.

Protocol Outline:

-

Animal Model:

-

Adult male Wistar rats (250-300g) are used.

-

Anesthesia is induced and maintained with isoflurane.

-

-

Surgical Procedure:

-

A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and transected.

-

A 4-0 monofilament nylon suture with a rounded tip is introduced into the ICA via the ECA stump and advanced until it blocks the origin of the middle cerebral artery (MCA).

-

After a defined period of occlusion (e.g., 2 hours for transient MCAO), the suture is withdrawn to allow for reperfusion. For permanent MCAO, the suture is left in place.

-

-

Treatment:

-

The test compound is administered intravenously or intraperitoneally at various doses and time points (e.g., before, during, or after MCAO).

-

-

Assessment of Infarct Volume:

-

24 to 48 hours after MCAO, the animals are euthanized, and their brains are removed.

-

The brains are sectioned coronally and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains white.

-

The infarct volume is quantified using image analysis software and is often expressed as a percentage of the total hemispheric volume.

-

Rotarod Test for Motor Coordination in a Huntington's Disease Mouse Model

Objective: To assess motor coordination and balance in a transgenic mouse model of Huntington's disease and to evaluate the therapeutic effect of a compound.

Protocol Outline:

-

Animal Model:

-

R6/2 transgenic mice, which express exon 1 of the human huntingtin gene with an expanded CAG repeat, are used along with wild-type littermates as controls.

-

-

Apparatus:

-

An accelerating rotarod apparatus is used.

-

-

Procedure:

-

Mice are placed on the rotating rod, which accelerates from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

-

The latency to fall from the rod is recorded for each mouse.

-

Mice are typically tested in multiple trials per session, with inter-trial intervals, and testing is repeated at different ages to track disease progression.

-

-

Treatment:

-

The test compound is administered to the mice, often orally mixed in their diet, starting at a presymptomatic age.

-

-

Data Analysis:

-

The mean latency to fall is calculated for each group at each time point and compared between treated and untreated transgenic mice and wild-type controls.

-

Signaling Pathways

The neuroprotective effects of this compound are mediated through the modulation of downstream signaling pathways that are initiated by the blockade of NMDA receptors and sodium channels.

NMDA Receptor Blockade and Downstream Neuroprotective Signaling

Excessive activation of NMDA receptors leads to a massive influx of Ca2+, which triggers a cascade of neurotoxic events, including the activation of proteases (e.g., calpains), lipases, and nitric oxide synthase (nNOS), leading to the production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptosis or necrosis. By blocking the NMDA receptor, this compound and its active metabolite prevent this initial surge in intracellular Ca2+, thereby inhibiting these downstream destructive pathways.

Furthermore, the modulation of NMDA receptor activity can influence pro-survival signaling pathways. For instance, the activation of the cyclic AMP response element-binding protein (CREB) and the subsequent expression of brain-derived neurotrophic factor (BDNF) are critical for neuronal survival and plasticity. While excessive NMDA receptor activation can be detrimental, physiological levels are important for activating these pro-survival pathways. The low-affinity nature of this compound's antagonism may allow it to preferentially block excessive, pathological NMDA receptor activation while preserving physiological signaling.

The following diagram illustrates the downstream signaling pathways affected by NMDA receptor blockade.

Sodium Channel Blockade and Neuroprotection

The blockade of voltage-gated sodium channels by this compound and its metabolite contributes to neuroprotection by reducing neuronal hyperexcitability. In pathological conditions such as ischemia, excessive sodium influx contributes to cytotoxic edema and triggers the reverse operation of the Na+/Ca2+ exchanger, leading to a further increase in intracellular Ca2+. By blocking sodium channels, this compound helps to maintain ionic homeostasis and prevent this secondary Ca2+ overload.

The following diagram illustrates the experimental workflow for assessing neuroprotection in an in vitro excitotoxicity model.

Conclusion